2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone
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Description
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
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Scientific Research Applications
Toxicological Evaluation
A study evaluating two structurally related flavors, including compounds with benzo[e][1,2,4]thiadiazin-3-yl and piperidin-1-yl elements, has been conducted for safety in food and beverage applications. These compounds showed minimal oxidative metabolism, were poorly absorbed, rapidly eliminated, and did not exhibit genotoxic concerns in rats (Arthur et al., 2015).
Structural Characterization
Research has been conducted on the structural characterization of an azoxy derivative of an antitubercular benzo[e][1,3]thiazin-4-one, a compound structurally similar to the one . This study utilized X-ray crystallography to reveal the molecular structure (Richter et al., 2022).
Wound-Healing Potential
A series of compounds with structural similarities to 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone have been evaluated for their in vivo wound-healing potential. Certain derivatives demonstrated significant wound healing and increased tensile strength in rat models (Vinaya et al., 2009).
Antibacterial Activity
Compounds incorporating elements of benzo[e][1,2,4]thiadiazin and piperidin-1-yl have been synthesized to assess their antibacterial activities. These compounds showed potent antibacterial activities against various bacteria strains, highlighting their potential therapeutic efficacy (Vinaya et al., 2008).
Spectroscopic Characterization and Cytotoxic Studies
Another compound with structural similarities, incorporating elements of piperidin-1-yl, has been synthesized and characterized using various spectroscopic techniques. Cytotoxicity evaluations and docking studies were conducted to understand the pharmacokinetics and potential biological applications (Govindhan et al., 2017).
properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-13(17-8-4-1-5-9-17)10-21-14-15-11-6-2-3-7-12(11)22(19,20)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEYETKFCCTXTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
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